N-Acetyl-ornithine

Description

Historical Context of N-Acetyl-L-ornithine Pathway Elucidation

The understanding of N-Acetyl-L-ornithine's role in metabolism has evolved through the discovery of distinct biosynthetic pathways for arginine in different organisms. nih.gov Initially, research identified two primary routes for the conversion of N-Acetyl-L-ornithine to ornithine, known as the linear and cyclic pathways.

The linear pathway was first characterized in Enterobacteriaceae. oup.comnih.gov In this pathway, the enzyme Nα-acetyl-L-ornithine deacetylase (also called acetylornithinase or AOase), encoded by the argE gene, catalyzes the simple hydrolysis of N-Acetyl-L-ornithine to yield L-ornithine and an acetate (B1210297) molecule. marquette.edunih.gov This was considered an exception to the more common route.

The cyclic pathway is found in the majority of other prokaryotes and is also characteristic of plants. mdpi.comnih.gov This pathway is distinguished by the enzyme ornithine acetyltransferase (OATase), encoded by the argJ gene. nih.gov Instead of a simple hydrolysis, OATase catalyzes a transacetylation reaction. It transfers the acetyl group from N-Acetyl-L-ornithine to a molecule of L-glutamate, simultaneously producing L-ornithine and regenerating N-acetylglutamate, the first intermediate in the pathway. oup.comuniprot.orguniprot.org This recycling of the acetyl group makes the cyclic pathway more energetically efficient. mdpi.com For a long time, the OATase and AOase enzymes were considered the two main solutions for ornithine synthesis from its acetylated precursor.

More recent research has revealed that the evolution of arginine biosynthesis is even more complex. A novel pathway was discovered in the bacterium Xanthomonas campestris. asm.org In this organism, an enzyme previously misidentified as a standard ornithine transcarbamylase was found to be an acetylornithine transcarbamylase (AOTCase) . This enzyme uses N-Acetyl-L-ornithine directly as a substrate, converting it to N-acetyl-L-citrulline. asm.org This finding was significant as it demonstrated a pathway that inverts the conventional order of deacetylation and transcarbamylation, defining a new route for arginine biosynthesis and suggesting that such alternative pathways may have arisen very early in evolution. asm.org

Table 1: Key Enzymes in Ornithine Formation from N-Acetyl-L-ornithine

| Enzyme Name | Abbreviation | Gene | Reaction Catalyzed | Pathway Type | Predominant Organisms |

|---|---|---|---|---|---|

| Nα-acetyl-L-ornithine deacetylase | AOase, ArgE | argE | N-Acetyl-L-ornithine + H₂O → L-Ornithine + Acetate | Linear | Enterobacteriaceae, Myxococcus xanthus oup.comnih.gov |

| Ornithine acetyltransferase | OATase, ArgJ | argJ | N-Acetyl-L-ornithine + L-Glutamate → L-Ornithine + N-Acetyl-L-glutamate | Cyclic | Most bacteria, Plants oup.commdpi.comnih.govuniprot.org |

| Acetylornithine transcarbamylase | AOTCase | argF | N-Acetyl-L-ornithine + Carbamoyl (B1232498) phosphate (B84403) → N-Acetyl-L-citrulline + Phosphate | Novel Linear | Xanthomonas campestris, some Bacteroidetes asm.org |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| N-Acetyl-L-ornithine |

| Nα-acetyl-L-ornithine |

| N²-acetyl-L-ornithine |

| L-Ornithine |

| L-Arginine |

| L-Proline |

| L-Glutamate |

| Polyamines |

| Acetate |

| N-acetylglutamate |

| N-acetyl-L-citrulline |

| Carbamoyl phosphate |

| Phosphate |

| Ammonia (B1221849) |

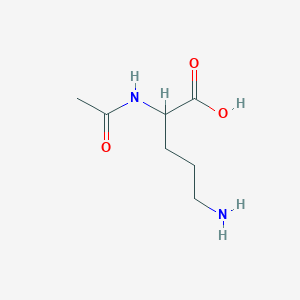

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O3 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2-acetamido-5-aminopentanoic acid |

InChI |

InChI=1S/C7H14N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12) |

InChI Key |

JRLGPAXAGHMNOL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CCCN)C(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Roles of N Acetyl L Ornithine

N-Acetyl-L-ornithine in L-Arginine Biosynthesis Pathways

The synthesis of L-arginine from L-glutamate involves a series of enzymatic steps, with the initial reactions proceeding through N-acetylated intermediates. This acetylation is critical as it prevents the spontaneous cyclization of glutamate (B1630785) derivatives, which would otherwise lead into the proline biosynthesis pathway. oup.comnih.gov N-Acetyl-L-ornithine emerges as a key product in this sequence, poised for conversion into ornithine, which then continues through the final stages of arginine synthesis. oup.com The metabolic fate of N-Acetyl-L-ornithine distinguishes the two primary variants of the arginine biosynthetic pathway.

Linear Pathway of L-Arginine Biosynthesis

The linear pathway of L-arginine biosynthesis is characterized by the de-novo synthesis of an acetylated intermediate and the eventual release of the acetyl group. oup.comresearchgate.net This pathway is notably found in Enterobacteriaceae. oup.comnih.gov

The linear pathway is initiated by the enzyme N-Acetylglutamate Synthase (NAGS), also known as N-acetyl-L-glutamate synthase (EC 2.3.1.1). researchgate.netmdpi.comwikipedia.org NAGS catalyzes the transfer of an acetyl group from acetyl-CoA to the alpha-amino group of L-glutamate, forming N-acetyl-L-glutamate (NAG). mdpi.comwikipedia.orgnih.gov This reaction is the committed step in this pathway. ulb.be In organisms utilizing the linear pathway, such as Escherichia coli, NAGS activity is a primary regulatory point, often subject to feedback inhibition by the final product, L-arginine. oup.commdpi.comasm.org This regulation ensures that the cell does not expend energy synthesizing arginine when it is already abundant.

| Enzyme | Gene | Reaction | Organism Example |

| N-Acetylglutamate Synthase (NAGS) | argA | L-glutamate + acetyl-CoA → N-acetyl-L-glutamate + CoA | Escherichia coli |

Following its synthesis, N-acetyl-L-glutamate undergoes a series of three enzymatic reactions to become N-Acetyl-L-ornithine. frontiersin.org

N-acetylglutamate kinase (NAGK), encoded by the argB gene, phosphorylates N-acetyl-L-glutamate to form N-acetyl-gamma-glutamyl-phosphate. frontiersin.orgnih.gov

N-acetyl-gamma-glutamyl-phosphate reductase, encoded by argC, then reduces the phosphorylated intermediate to N-acetylglutamate-5-semialdehyde. frontiersin.orgnih.gov

Finally, acetylornithine aminotransferase, encoded by argD, catalyzes the transfer of an amino group from a glutamate molecule to N-acetylglutamate-5-semialdehyde, yielding N-Acetyl-L-ornithine. frontiersin.orgnih.govacs.org

This sequence effectively converts the carbon skeleton of glutamate into the ornithine precursor, while keeping the protective acetyl group intact.

The final step involving N-Acetyl-L-ornithine in the linear pathway is its deacetylation. researchgate.net This reaction is catalyzed by N-Acetylornithine Deacetylase (NAOD) , also known as acetylornithinase or ArgE (EC 3.5.1.16). nih.govmarquette.eduuniprot.org NAOD hydrolyzes the acetyl group from N-Acetyl-L-ornithine, producing L-ornithine and acetate (B1210297). nih.govuniprot.org This step is irreversible and represents a key distinction of the linear pathway, as the acetyl group is not recycled but released. oup.com The L-ornithine produced is then available for the subsequent steps of arginine biosynthesis. marquette.edu Because this enzyme is critical for bacterial growth but absent in mammals, it is considered a potential target for new antibiotics. researchgate.netmarquette.edu Research has also identified NAOD activity in the plant Arabidopsis thaliana, indicating that a linear pathway for ornithine synthesis can exist in plants as well. oup.com

| Enzyme | Gene | Reaction | Pathway Type |

| N-Acetylornithine Deacetylase (NAOD) | argE | N-Acetyl-L-ornithine + H₂O → L-ornithine + acetate | Linear |

Conversion of N-Acetylglutamate to N-Acetyl-L-ornithine

Cyclic Pathway of L-Arginine Biosynthesis

The cyclic pathway is a more energy-efficient variant of arginine biosynthesis found in many prokaryotes and lower eukaryotes. oup.comnih.govwikipedia.org Its defining feature is the conservation of the acetyl group.

In the cyclic pathway, the conversion of N-Acetyl-L-ornithine to L-ornithine is catalyzed by Ornithine Acetyltransferase (OATase) , encoded by the argJ gene (EC 2.3.1.35). oup.comnih.govresearchgate.net Instead of simply hydrolyzing the acetyl group, OATase transfers it from N-Acetyl-L-ornithine directly to a molecule of L-glutamate. nih.govgenome.jp This reaction produces L-ornithine and regenerates N-acetyl-L-glutamate, the substrate for the second enzyme in the pathway (NAGK). oup.comnih.govgenome.jp

This transacetylation effectively creates a cycle for the acetyl group, which is why this is known as the cyclic pathway. nih.gov By recycling the acetyl group, the cell bypasses the need for the NAGS enzyme and the associated energy cost of using acetyl-CoA for every molecule of ornithine synthesized. researchgate.netresearchgate.net In organisms with the cyclic pathway, NAGS often plays an anaplerotic role, meaning it serves to replenish the pool of N-acetyl-L-glutamate if it becomes depleted. researchgate.net Some OATase enzymes, such as the one from Pseudomonas aeruginosa, are bifunctional and can also synthesize N-acetyl-L-glutamate from glutamate and acetyl-CoA, further integrating the cycle. researchgate.netuniprot.orguniprot.org

| Enzyme | Gene | Reaction | Pathway Type |

| Ornithine Acetyltransferase (OATase) | argJ | N-Acetyl-L-ornithine + L-glutamate ⇌ L-ornithine + N-acetyl-L-glutamate | Cyclic |

N-Acetyl-L-ornithine as an Intermediate in Cyclic Arginine Production

In many prokaryotes and lower eukaryotes, the biosynthesis of arginine occurs through a cyclic pathway where N-acetylated intermediates are crucial. nih.gov The acetylation of glutamate derivatives prevents their spontaneous cyclization, which would otherwise lead to proline biosynthesis, thus keeping the arginine and proline synthesis pathways distinct. nih.gov

N-Acetyl-L-ornithine plays a central role in this cyclic process. The enzyme ornithine N-acetyltransferase (OATase), also known as glutamate N-acetyltransferase (EC 2.3.1.35), catalyzes the transfer of the acetyl group from N-acetyl-L-ornithine to glutamate. nih.govoup.com This reaction produces L-ornithine and regenerates N-acetylglutamate (NAG), which is a precursor earlier in the pathway. nih.govuniprot.orguniprot.org This recycling of the acetyl group makes the cyclic pathway energetically more favorable than the linear pathway. nih.gov The L-ornithine produced is then further converted to L-arginine through subsequent enzymatic steps. nih.govumaryland.edu

In some bacteria, such as Xanthomonas campestris, a variation of this pathway exists where N-acetyl-L-ornithine is directly carbamoylated to N-acetyl-L-citrulline by the enzyme N-acetylornithine carbamoyltransferase (AOTC) (EC 2.1.3.9). drugbank.comnih.govnih.govwikipedia.org This represents a novel pathway for arginine biosynthesis. nih.govnih.gov

N-Acetyl-L-ornithine in Polyamine Biosynthesis

Polyamines are small, aliphatic nitrogenous bases essential for various cellular processes, including cell growth and proliferation. creative-proteomics.comuniprot.org N-Acetyl-L-ornithine serves as an indirect precursor for polyamine synthesis by providing the necessary ornithine.

The synthesis of polyamines begins with ornithine. creative-proteomics.com N-Acetyl-L-ornithine is converted to ornithine, which then enters the polyamine biosynthetic pathway. In organisms utilizing the linear arginine biosynthetic pathway, such as Enterobacteriaceae, N-acetyl-L-ornithine is hydrolyzed by N-acetylornithine deacetylase (NAOD), encoded by the argE gene, to produce L-ornithine and acetate. oup.comresearchgate.net In plants like Arabidopsis thaliana, which were thought to only have the cyclic pathway, a functional NAOD has been identified, indicating the presence of a linear pathway for ornithine biosynthesis that can impact polyamine levels. researchgate.netoup.com

The regulation of ornithine levels, derived from N-acetyl-L-ornithine, is crucial for controlling polyamine biosynthesis. oup.com Studies in Arabidopsis have shown that alterations in the expression of enzymes involved in N-acetyl-L-ornithine metabolism can affect the cellular concentrations of ornithine and, consequently, polyamines. researchgate.netoup.com

The primary enzymatic step connecting N-acetyl-L-ornithine to polyamine synthesis is its deacetylation to ornithine. Two main enzymes catalyze this reaction depending on the organism and the specific pathway:

N-acetylornithine deacetylase (NAOD) (EC 3.5.1.16): This enzyme hydrolyzes N-acetyl-L-ornithine to L-ornithine and acetate. researchgate.netgenome.jp This is characteristic of the linear arginine biosynthesis pathway. oup.com

Ornithine N-acetyltransferase (OATase) / Glutamate N-acetyltransferase (EC 2.3.1.35): In the cyclic pathway, this enzyme transfers the acetyl group from N-acetyl-L-ornithine to glutamate, yielding L-ornithine and N-acetylglutamate. uniprot.orguniprot.orggenome.jp

Once ornithine is produced, it becomes the substrate for ornithine decarboxylase (ODC) (EC 4.1.1.17) , which is the first and rate-limiting enzyme in polyamine biosynthesis. creative-proteomics.comuniprot.org ODC catalyzes the decarboxylation of ornithine to form putrescine, the simplest polyamine. uniprot.org Putrescine is then subsequently converted to higher polyamines like spermidine (B129725) and spermine. creative-proteomics.comoup.com

N-Acetyl-L-ornithine as a Precursor to Ornithine for Polyamines

N-Acetyl-L-ornithine in Related Nitrogen Metabolism Pathways

N-Acetyl-L-ornithine metabolism is interconnected with other key nitrogen-containing pathways, including the urea (B33335) cycle and the metabolism of glutamate and proline.

The urea cycle is a central pathway for the detoxification of ammonia (B1221849) and the synthesis of arginine in ureotelic organisms. wikipedia.org While N-acetyl-L-ornithine is not a direct intermediate in the canonical urea cycle, its metabolism is linked through the production of arginine and ornithine. creative-proteomics.comsapientia.ro

A significant intersection occurs in certain bacteria where N-acetyl-L-ornithine is a substrate for an enzyme analogous to a key urea cycle enzyme. In Xanthomonas campestris, N-acetylornithine carbamoyltransferase (AOTC) utilizes N-acetyl-L-ornithine and carbamoyl (B1232498) phosphate (B84403) to produce N-acetyl-L-citrulline. nih.govnih.gov This reaction is similar to the one catalyzed by ornithine transcarbamylase (OTC) in the urea cycle, which converts ornithine and carbamoyl phosphate to citrulline. nih.govcreative-proteomics.comwikipedia.org The discovery of AOTC revealed a new pathway for arginine biosynthesis that parallels a step of the urea cycle but with acetylated intermediates. nih.govnih.gov

| Enzyme | Substrates | Products | Pathway |

| Ornithine Transcarbamylase (OTC) | Ornithine, Carbamoyl phosphate | Citrulline, Phosphate | Urea Cycle / Arginine Biosynthesis |

| N-Acetylornithine Carbamoyltransferase (AOTC) | N-Acetyl-L-ornithine, Carbamoyl phosphate | N-Acetyl-L-citrulline, Phosphate | Arginine Biosynthesis (in some bacteria) |

This table illustrates the parallel reactions involving urea cycle-related enzymes and N-acetylated compounds.

N-Acetyl-L-ornithine metabolism is intricately linked to the metabolism of glutamate and proline, which are interconvertible amino acids. mdpi.comtandfonline.com Glutamate is the initial precursor for the synthesis of N-acetyl-L-ornithine in the arginine biosynthetic pathway. nih.govresearchgate.net

The connection is most direct through the action of ornithine N-acetyltransferase (OATase) in the cyclic arginine pathway, where N-acetyl-L-ornithine and glutamate are converted to ornithine and N-acetylglutamate. uniprot.orguniprot.orggenome.jp This reaction directly links the pools of these acetylated and non-acetylated amino acids.

Enzymology and Biochemical Mechanisms Involving N Acetyl L Ornithine

N-Acetylornithine Deacetylase (NAOD/ArgE)

N-Acetylornithine deacetylase, encoded by the argE gene, is a metallohydrolase that plays a pivotal role in the linear pathway of arginine biosynthesis in prokaryotes. marquette.edu It catalyzes the hydrolysis of the N-acetyl group from N-α-acetyl-L-ornithine to produce L-ornithine and acetate (B1210297). wikipedia.orguniprot.org This deacetylation step is critical for bacterial proliferation as L-ornithine is a precursor for the synthesis of not only arginine but also polyamines, which are essential for DNA replication and cell division. marquette.edu

Catalytic Mechanism and Reaction Kinetics

The catalytic mechanism of NAOD/ArgE involves the hydrolysis of the amide bond in N-acetyl-L-ornithine. This reaction is facilitated by a dinuclear metal center within the enzyme's active site. nih.gov The pH dependence of the kinetic parameters for the E. coli enzyme has revealed the presence of two ionizable groups within the enzyme that act as a general base and a general acid. nih.gov Solvent kinetic isotope effects and a linear proton inventory study suggest that a single proton transfer occurs in a partially rate-limiting step of the reaction. nih.gov

The kinetic parameters of NAOD/ArgE have been characterized for different organisms. For the enzyme from Escherichia coli (EcArgE), the Michaelis-Menten constant (KM) for N-acetyl-L-ornithine varies depending on the experimental conditions and the presence of metal ions. uniprot.org In the presence of cobalt, one study reported a KM of 1.3 mM, while another found it to be 1.28 ± 0.47 mM. uniprot.orgoup.com The catalytic constant (kcat) for EcArgE in the presence of cobalt was determined to be 3,474 ± 248 s-1. oup.com For the manganese-loaded form of EcArgE, the kcat and KM values were 550 s-1 and 0.8 mM, respectively, resulting in a catalytic efficiency (kcat/KM) of 6.9 x 105 M-1s-1. nih.gov

In Arabidopsis thaliana, the recombinant NAOD (rAtNAOD) also follows Michaelis-Menten kinetics. oup.com In the presence of cobalt, rAtNAOD exhibited a kcat of 2,116 ± 362 s-1 and a KM of 2.08 ± 0.52 mM for N-acetyl-L-ornithine. oup.com

Table 1: Kinetic Parameters of N-Acetylornithine Deacetylase (NAOD/ArgE)

| Enzyme Source | Metal Ion | KM (mM) for N-Acetyl-L-ornithine | kcat (s-1) | kcat/KM (M-1s-1) | Reference |

| Escherichia coli | Cobalt | 1.28 ± 0.47 | 3,474 ± 248 | 2.77 x 106 | oup.com |

| Escherichia coli | Manganese | 0.8 | 550 | 6.9 x 105 | nih.gov |

| Arabidopsis thaliana | Cobalt | 2.08 ± 0.52 | 2,116 ± 362 | 1.02 x 106 | oup.com |

Substrate Specificity and Enzyme Promiscuity

N-Acetylornithine deacetylase from E. coli demonstrates a relatively broad substrate specificity. nih.govcapes.gov.br While its primary substrate is N-acetyl-L-ornithine, the enzyme can also hydrolyze other α-N-acyl-L-amino acids. nih.govcapes.gov.br Notably, it exhibits higher activity towards α-N-acetyl- and α-N-formylmethionine than its native substrate. nih.govcapes.gov.br The enzyme can also act on N-acetyl-L-alanine, N-acetyl-L-asparagine, N-acetyl-L-cysteine, and N-acetyl-L-glutamine. uniprot.org This promiscuity suggests that the enzyme can accommodate a variety of acyl groups and amino acid side chains in its active site.

Structural Biology of NAOD/ArgE

Structurally, NAOD/ArgE belongs to the M20 peptidase family. uniprot.org The enzyme from E. coli is a homodimer, with each monomer containing a dinuclear metal center. nih.govcapes.gov.br As of late 2007, two crystal structures for this class of enzymes had been solved with PDB accession codes 2F7V and 2F8H. wikipedia.org More recently, crystal structures of the di-zinc form of E. coli ArgE have been reported under the PDB accession code 8UW6. ebi.ac.ukrcsb.org These structures have been instrumental in understanding the geometry of the active site and the coordination of the metal ions. rcsb.org The active site contains binding sites for two zinc ions, which are crucial for catalysis. uniprot.org

Metal Ion Requirements and Cofactor Interactions

NAOD/ArgE is a metal-dependent enzyme. capes.gov.br The enzyme from E. coli is purified with a single zinc atom per monomer, but its activity can be significantly enhanced by the addition of divalent metal ions. nih.govcapes.gov.br The addition of zinc can increase the activity more than two-fold, while cobalt can lead to an eight-fold increase in activity. nih.govcapes.gov.br This suggests that the enzyme can accommodate two metal ions in its active site, forming a dinuclear center. nih.govnih.gov Other metal ions such as cadmium, magnesium, and nickel can also support enzymatic activity, though the KM for N-acetyl-L-ornithine is affected differently by each metal. uniprot.org For instance, the KM is 7.2 mM in the presence of zinc and 1.3 mM with nickel. uniprot.org The dissociation constant (Kd) for the first Mn(II) ion binding to the E. coli enzyme is approximately 0.30 µM, while the second binds with a Kd of 5.3 µM. nih.gov

Acetylornithine Transcarbamylase (AOTCase)

Acetylornithine transcarbamylase (AOTCase) is an enzyme that participates in a variant of the arginine biosynthetic pathway found in several eubacteria, such as Xanthomonas campestris. wikipedia.orgnih.gov Unlike the canonical pathway that utilizes ornithine transcarbamylase (OTCase), this pathway involves the carbamoylation of the acetylated precursor.

Distinct Catalytic Activity and Substrate Preference (N-Acetyl-L-ornithine to N-Acetyl-L-citrulline)

AOTCase catalyzes the transfer of a carbamoyl (B1232498) group from carbamoyl phosphate (B84403) to the δ-amino group of N-acetyl-L-ornithine, producing N-acetyl-L-citrulline and phosphate. wikipedia.orgnih.gov This reaction is distinct from the one catalyzed by OTCase, which uses L-ornithine as its substrate to produce L-citrulline. uniprot.org The enzyme from Xanthomonas campestris shows a clear preference for N-acetyl-L-ornithine and is unable to catalyze the formation of citrulline from ornithine. nih.gov The Km values for N-acetylornithine and carbamoyl phosphate for the X. campestris enzyme are 1.05 mM and 0.01 mM, respectively. nih.gov The discovery of AOTCase revealed a novel intermediate, N-acetyl-L-citrulline, in a previously uncharacterized arginine biosynthetic pathway. nih.gov

Comparative Enzymology with Ornithine Transcarbamylase (OTCase)

N-Acetyl-L-ornithine carbamoyltransferase (AOTCase), also referred to as N-acetylornithine transcarbamylase, is an enzyme that plays a crucial role in an alternative pathway for arginine biosynthesis in some eubacteria. qmul.ac.ukasm.org It catalyzes the transfer of a carbamoyl group from carbamoyl phosphate to N-acetyl-L-ornithine, yielding N-acetyl-L-citrulline and phosphate. qmul.ac.ukwikipedia.org This enzyme is functionally distinct from ornithine transcarbamylase (OTCase), which is a key enzyme in the canonical arginine biosynthesis pathway and the urea (B33335) cycle in most other organisms. asm.org

A key difference lies in their substrate specificity. AOTCase utilizes N-acetyl-L-ornithine as its substrate and shows no catalytic activity with L-ornithine. qmul.ac.uk In contrast, OTCase specifically acts on L-ornithine to produce citrulline. asm.org This distinction highlights a divergent evolutionary path for arginine synthesis in certain bacteria. asm.org

The binding mechanisms of these two enzymes also differ. OTCase exhibits ordered substrate binding, where the binding of one substrate influences the binding of the second, often accompanied by significant conformational changes. rcsb.orgresearchgate.net AOTCase, however, can bind its substrates, carbamoyl phosphate and N-acetyl-L-ornithine, independently of each other. rcsb.orgiucr.org The primary conformational change observed in AOTCase upon substrate binding is the ordering of a specific loop structure (the 80's loop) and a minor closure of the active site. rcsb.orgiucr.org

Table 1: Comparison of AOTCase and OTCase

| Feature | N-Acetyl-L-ornithine Carbamoyltransferase (AOTCase) | Ornithine Transcarbamylase (OTCase) |

|---|---|---|

| EC Number | 2.1.3.9 wikipedia.org | 2.1.3.3 asm.org |

| Reaction | Carbamoyl phosphate + N2-acetyl-L-ornithine ⇌ Phosphate + N-acetyl-L-citrulline qmul.ac.ukwikipedia.org | Carbamoyl phosphate + L-ornithine ⇌ Phosphate + L-citrulline asm.org |

| Substrate Specificity | Specific for N-acetyl-L-ornithine; no activity with L-ornithine qmul.ac.uk | Specific for L-ornithine asm.org |

| Substrate Binding | Independent binding of substrates rcsb.orgiucr.org | Ordered substrate binding rcsb.orgresearchgate.net |

| Biological Role | Arginine biosynthesis in some eubacteria qmul.ac.ukasm.org | Arginine biosynthesis and urea cycle in most organisms asm.org |

Structural Aspects of AOTCase

The crystal structure of N-acetyl-L-ornithine transcarbamylase (AOTCase) from Xanthomonas campestris has been determined, providing significant insights into its architecture and function. wikipedia.orgrcsb.org As of late 2007, several structures for this class of enzymes have been solved and deposited in the Protein Data Bank with accession codes 2G65, 2G68, 2G6A, and 2G6C. wikipedia.org

AOTCase exists as a trimer, a common feature among transcarbamylases. researchgate.net Each monomeric subunit is composed of two distinct domains: an N-terminal domain that binds carbamoyl phosphate and a C-terminal domain that accommodates N-acetyl-L-ornithine. rcsb.org The active site is located at the interface between these two domains. rcsb.org

Structural studies of AOTCase in complex with its substrates have revealed key details about its binding mechanism. The enzyme can bind both carbamoyl phosphate and N-acetyl-L-ornithine independently. iucr.org Upon binding of carbamoyl phosphate, a significant conformational change occurs in the 80's loop, causing it to become more ordered. iucr.org A slight domain closure around the active site is also observed. rcsb.org These structural rearrangements are crucial for positioning the substrates correctly for catalysis. rcsb.org

The structural analysis of AOTCase provides a basis for understanding its unique substrate specificity and catalytic mechanism, distinguishing it from other members of the transcarbamylase family like ornithine transcarbamylase. rcsb.org

Table 2: Structural Details of Xanthomonas campestris AOTCase

| Feature | Description |

|---|---|

| Quaternary Structure | Trimer researchgate.net |

| Subunit Composition | Two domains: N-terminal (carbamoyl phosphate binding) and C-terminal (N-acetyl-L-ornithine binding) rcsb.org |

| Active Site Location | Cleft between the N- and C-terminal domains rcsb.org |

| Conformational Changes | Ordering of the 80's loop upon carbamoyl phosphate binding; minor domain closure rcsb.orgiucr.org |

| PDB Accession Codes | 2G65, 2G68, 2G6A, 2G6C wikipedia.org |

Ornithine Acetyltransferase (OATase/Glutamate (B1630785) N-Acetyltransferase)

Catalysis of Acetyl Group Transfer

Ornithine acetyltransferase (OATase), also known as glutamate N-acetyltransferase, is an enzyme that catalyzes the reversible transfer of an acetyl group. portlandpress.com The primary reaction involves the transfer of an acetyl group from N-acetyl-L-ornithine to L-glutamate, which results in the formation of L-ornithine and N-acetyl-L-glutamate. qmul.ac.uk This enzymatic reaction proceeds through a "ping-pong" mechanism. portlandpress.com In this type of mechanism, the first substrate, N-acetyl-L-ornithine, binds to the enzyme and transfers its acetyl group to a nucleophilic residue in the active site, forming a covalent acetyl-enzyme intermediate. portlandpress.comrsc.org The first product, L-ornithine, is then released. Subsequently, the second substrate, L-glutamate, binds to the acetylated enzyme and accepts the acetyl group, forming the second product, N-acetyl-L-glutamate, and regenerating the free enzyme. portlandpress.com

Structural and biochemical studies have revealed that OATases are N-terminal nucleophile (Ntn) enzymes. portlandpress.com The catalytic nucleophile is a threonine residue located at the N-terminus of one of the enzyme's subunits. portlandpress.comrsc.org The α-amino group of this N-terminal threonine is thought to act as a general base during the catalytic cycle. rsc.org This mechanism allows the enzyme to facilitate the transfer of the acetyl group between a basic amino acid (ornithine) and an acidic amino acid (glutamate) by employing different binding modes for the side chains of the substrates. nih.govrsc.org

Dual Hydrolytic and Transferase Activities

While the primary function of ornithine acetyltransferase (OATase) is to catalyze the transfer of an acetyl group between N-acetyl-L-ornithine and L-glutamate, some OATases have been observed to exhibit a secondary hydrolytic activity. qmul.ac.ukexpasy.orggenome.jp This means that in addition to its transferase function, the enzyme can also catalyze the hydrolysis of N-acetyl-L-ornithine to produce L-ornithine and acetate. qmul.ac.ukexpasy.orggenome.jpcathdb.info

However, this hydrolytic activity is generally much less efficient than the transferase activity. qmul.ac.ukexpasy.orggenome.jp For instance, the rate of hydrolysis of acetyl-L-ornithine is reported to be only about 1% of the rate of the transferase reaction. qmul.ac.ukexpasy.orggenome.jpcathdb.info This suggests that the hydrolysis is likely a side reaction and that the main physiological role of the enzyme is the transfer of the acetyl group. nih.gov The ability of OATase to perform both transfer and hydrolysis reactions, albeit at different efficiencies, highlights the versatility of the N-terminal nucleophile catalytic mechanism. nih.gov

N-Acetylglutamate Synthase (NAGS)

N-acetylglutamate synthase (NAGS) is an enzyme that catalyzes the synthesis of N-acetylglutamate (NAG) from acetyl-CoA and L-glutamate. wikipedia.orgmdpi.com This reaction is a key step in different metabolic pathways depending on the organism. wikipedia.orgportlandpress.com

In microorganisms and plants, NAGS catalyzes the first committed step in the biosynthesis of arginine. mdpi.comportlandpress.com In these organisms, NAG is an essential intermediate in the pathway leading to the production of this amino acid. portlandpress.com

In contrast, in mammals, the primary role of NAGS is to produce NAG as an essential allosteric activator of carbamoyl phosphate synthetase I (CPS1). mdpi.comontosight.aiontosight.ai CPS1 is the rate-limiting enzyme of the urea cycle, a metabolic pathway that detoxifies ammonia (B1221849) by converting it to urea. ontosight.aiontosight.ai Therefore, by producing the activator for CPS1, NAGS plays a crucial regulatory role in ureagenesis. uniprot.org

NAGS is a member of the N-acetyltransferase family of enzymes and is typically located in the mitochondrial matrix in eukaryotes. wikipedia.org The protein structures of NAGS can vary significantly between prokaryotes and eukaryotes. wikipedia.org In some bacteria, NAGS exists as a bifunctional enzyme that also possesses N-acetylglutamate kinase (NAGK) activity, catalyzing the first two steps of arginine biosynthesis. mdpi.com

Regulation by Allosteric Modulators (e.g., L-Arginine)

The activity of N-acetylglutamate synthase (NAGS) is regulated by the allosteric modulator L-arginine, but the effect of arginine varies depending on the organism. wikipedia.orgportlandpress.com

In microorganisms and plants, where NAGS is involved in arginine biosynthesis, L-arginine acts as a feedback inhibitor. wikipedia.orgportlandpress.com This means that when arginine levels are high, it binds to NAGS and reduces its activity, thereby downregulating its own synthesis. plos.org This is a classic example of feedback inhibition in a biosynthetic pathway.

Conversely, in vertebrates, L-arginine functions as an allosteric activator of NAGS. wikipedia.orgportlandpress.com In these organisms, an increase in arginine concentration signals a high nitrogen load, and the subsequent activation of NAGS leads to increased production of N-acetylglutamate (NAG). biorxiv.org This, in turn, activates carbamoyl phosphate synthetase I (CPSI), the first enzyme of the urea cycle, to enhance the disposal of excess nitrogen as urea. biorxiv.orgnih.gov The enzymatic activity of mammalian NAGS can be doubled in the presence of L-arginine. biorxiv.org

The binding site for L-arginine is conserved across different NAGS enzymes, even though its regulatory effect is opposite in different organisms. biorxiv.orgnih.gov The differential response to arginine is thought to be due to subtle conformational changes induced upon its binding. nih.govplos.org In mammalian NAGS, arginine binding is proposed to cause a conformational change that increases the enzyme's affinity for its substrate, acetyl-CoA. plos.org

Table 3: Allosteric Regulation of NAGS by L-Arginine

| Organism Group | Role of NAGS | Effect of L-Arginine |

|---|---|---|

| Microorganisms & Plants | Arginine biosynthesis mdpi.comportlandpress.com | Feedback inhibitor wikipedia.orgportlandpress.com |

Enzyme Structure and Conformational Dynamics

The enzyme Nα-acetyl-L-ornithine deacetylase (ArgE) is a critical metallohydrolase in the arginine biosynthetic pathway of bacteria. frontiersin.orgmarquette.edu It catalyzes the hydrolysis of Nα-acetyl-L-ornithine (NAO) to produce L-ornithine and acetate. frontiersin.org This step is vital for bacterial growth as L-ornithine is a precursor for arginine and polyamine synthesis, which are essential for DNA replication and cell division. frontiersin.orgmarquette.edu

Structural studies of ArgE from Escherichia coli (EcArgE) have revealed that it is a homodimeric, di-zinc metalloenzyme. nih.govebi.ac.uk The enzyme can exist in both mono-zinc and di-zinc forms, with the di-zinc form exhibiting higher catalytic activity. frontiersin.orgnih.gov The active site contains two zinc ions, which are crucial for the enzyme's hydrolytic activity. acs.org The structure of EcArgE has been determined in both an open and a closed conformation, suggesting that conformational changes are important for substrate binding and catalysis. nih.gov A homology model of EcArgE, based on the crystal structure of N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) from Haemophilus influenzae, has been generated to further understand its three-dimensional structure and active site. researchgate.net

ArgE shares structural homology with other enzymes like DapE and glutamate carboxypeptidase (CPG2), indicating a common evolutionary origin. nih.govebi.ac.uk These enzymes have similar active site residues, suggesting that they may be inhibited by a similar range of compounds. nih.gov

| Enzyme | Organism | PDB ID | Resolution (Å) | Quaternary Structure | Key Features |

| Nα-acetyl-L-ornithine deacetylase (ArgE) | Escherichia coli | 8UW6 | 1.80 | Homodimer | Di-zinc form rcsb.org |

| Nα-acetyl-L-ornithine deacetylase (ArgE) | Escherichia coli | 7RSF | 2.13 | Homodimer | Mono-zinc form frontiersin.org |

N-Acetylornithine Aminotransferase (AcOAT)

N-Acetylornithine aminotransferase (AcOAT), also known as N-acetylornithine-δ-aminotransferase, is a key enzyme in the biosynthesis of arginine. nih.govresearchgate.netnih.gov It belongs to the Type I, subgroup II family of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. nih.govnih.gov In Escherichia coli, AcOAT has a dual role, participating in both arginine and lysine (B10760008) biosynthesis. nih.govacs.org

Reversible Transamination Reaction

AcOAT catalyzes the reversible transamination of the δ-amino group of N-acetyl-L-ornithine to α-ketoglutarate, yielding N-acetyl-L-glutamate-γ-semialdehyde and L-glutamate. mdpi.comuniprot.orgiucr.org This reaction is a crucial step in the metabolic pathway leading to the synthesis of arginine. mdpi.comresearchgate.net The reversibility of this reaction is a key feature, allowing the enzyme to function in both the forward and reverse directions depending on the cellular concentrations of substrates and products. uniprot.orgmdpi.com The catalytic mechanism is similar to other aminotransferases, involving two coupled half-reactions in a "ping-pong" mechanism. mdpi.commdpi.com

Cofactor Dependence (e.g., PLP)

The catalytic activity of AcOAT is strictly dependent on the cofactor pyridoxal 5'-phosphate (PLP), an active form of vitamin B6. mdpi.comiucr.orgresearchgate.net PLP is covalently bound to a conserved lysine residue in the active site of the enzyme, forming an internal aldimine or Schiff base. mdpi.com During the transamination reaction, the amino group of the substrate, N-acetyl-L-ornithine, displaces the lysine's ε-amino group to form an external aldimine with PLP. iucr.org This is followed by a tautomerization and hydrolysis, resulting in the formation of pyridoxamine (B1203002) 5'-phosphate (PMP) and the release of the keto acid product. In the second half-reaction, the amino group from PMP is transferred to the second substrate, α-ketoglutarate, to form glutamate and regenerate the PLP cofactor. mdpi.com

Structural and kinetic studies have identified key amino acid residues involved in binding PLP and the substrates. mdpi.comresearchgate.net For instance, in AcOAT from Synechocystis sp. PCC6803, residues Lys280 and Asp251 are crucial for catalysis, while Glu223 is involved in substrate binding. mdpi.comnih.gov In the enzyme from Corynebacterium glutamicum, structural analysis has also pinpointed key residues for PLP and substrate binding. rcsb.org

| Enzyme | Organism | Cofactor | EC Number | Key Function |

| N-Acetylornithine Aminotransferase (AcOAT) | Synechocystis sp. PCC6803 | Pyridoxal 5'-phosphate (PLP) | 2.6.1.11 | Reversible transamination in arginine biosynthesis mdpi.com |

| N-Acetylornithine Aminotransferase (AcOAT) | Saccharomyces cerevisiae | Pyridoxal 5'-phosphate (PLP) | 2.6.1.11 | Reversible transamination in arginine biosynthesis uniprot.org |

| N-Acetylornithine Aminotransferase (AcOAT) | Thermus thermophilus HB8 | Pyridoxal 5'-phosphate (PLP) | 2.6.1.11 | Reversible transamination in arginine biosynthesis iucr.org |

| N-Acetylornithine Aminotransferase (AcOAT) | Salmonella typhimurium | Pyridoxal 5'-phosphate (PLP) | 2.6.1.11 | Reversible transamination in arginine and lysine biosynthesis nih.govnih.gov |

| N-Acetylornithine Aminotransferase (AcOAT) | Corynebacterium glutamicum | Pyridoxal 5'-phosphate (PLP) | 2.6.1.11 | Reversible transamination in arginine biosynthesis rcsb.org |

Genetic and Transcriptional Regulation of N Acetyl L Ornithine Pathways

Gene Regulation of Key Enzymes (e.g., argE, argF, argJ, NAGS)

The expression of genes encoding the enzymes crucial for N-Acetyl-L-ornithine metabolism is meticulously regulated. This control is primarily exerted at the transcriptional level, involving repressors, activators, and specific DNA binding sites.

In many bacteria, the genes for arginine biosynthesis are organized into a regulon, a set of genes and operons that are controlled by a single regulatory protein. microbiologyresearch.org In Escherichia coli, the arginine regulon is controlled by the repressor protein ArgR. microbiologyresearch.org When arginine is abundant, it acts as a corepressor, binding to ArgR. This complex then binds to specific DNA sequences called ARG boxes located in the promoter regions of the arginine biosynthetic genes, thereby repressing their transcription. microbiologyresearch.orgnih.gov A similar system exists in Bacillus subtilis, where the repressor is called AhrC. asm.orgoup.com This repression mechanism prevents the wasteful synthesis of arginine when it is readily available. microbiologyresearch.orgnih.gov

The key genes involved in the N-Acetyl-L-ornithine pathway are subject to this regulation:

argE : This gene encodes N-acetylornithine deacetylase, which catalyzes the hydrolysis of N-acetyl-L-ornithine to ornithine and acetate (B1210297) in the linear arginine biosynthesis pathway found in Enterobacteriaceae. oup.comresearchgate.net The expression of argE is repressed by the ArgR-arginine complex in E. coli. microbiologyresearch.org In Arabidopsis thaliana, the gene AtNAOD, a homolog of argE, is involved in ornithine biosynthesis. oup.comresearchgate.net

argJ : This gene encodes ornithine acetyltransferase (OATase), a key enzyme in the cyclic arginine biosynthesis pathway present in many bacteria. asm.orgoup.com OATase catalyzes the transfer of the acetyl group from N-acetyl-L-ornithine to glutamate (B1630785), producing ornithine and N-acetylglutamate. asm.orgresearchgate.net In some organisms, ArgJ is bifunctional and can also catalyze the synthesis of N-acetylglutamate from glutamate and acetyl-CoA, effectively complementing argA mutants. asm.orgresearchgate.netbiorxiv.orgresearchgate.net The regulation of argJ can be complex and is often part of an operon with other arg genes, as seen in Thermus thermophilus where it is clustered with argC and argF. researchgate.net

Table 1: Key Genes in N-Acetyl-L-ornithine Pathways and their Regulation

| Gene | Enzyme Encoded | Organism(s) | Regulatory Mechanism | Regulator(s) |

|---|---|---|---|---|

| argE | N-acetylornithine deacetylase | E. coli | Transcriptional Repression | ArgR-arginine complex |

| argF | Ornithine carbamoyltransferase | E. coli, P. aeruginosa | Transcriptional Repression | ArgR-arginine complex |

| argJ | Ornithine acetyltransferase | B. subtilis, T. thermophilus | Part of regulated operons | AhrC (in B. subtilis) |

| NAGS (argA) | N-acetylglutamate synthase | E. coli, Mammals | Transcriptional Repression (E. coli), Transcriptional Activation (Mammals) | ArgR-arginine complex (E. coli), Sp1, CREB, HNF-1, NF-Y (Mammals) |

Transcriptomic Responses Affecting N-Acetyl-L-ornithine Levels

Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, provide a broader view of how cellular processes adapt to changes in N-Acetyl-L-ornithine metabolism.

A study on Arabidopsis thaliana using a mutant for the N-acetylornithine deacetylase gene (atnaod) revealed significant changes in the transcriptome of flowers. oup.comresearchgate.netoup.com The most notable effects were the altered expression of genes involved in the nitrogen:carbon (N:C) balance and a reduced expression of genes encoding cysteine-rich peptides, which are important for male-female communication during reproduction. oup.comoup.com This suggests that a disruption in the linear ornithine biosynthetic pathway at the level of N-Acetyl-L-ornithine deacetylation has far-reaching consequences on cellular signaling and metabolic homeostasis. oup.comoup.com Interestingly, the expression of other genes in the arginine and polyamine biosynthetic pathways was not directly affected, indicating a highly specific response to the perturbation of AtNAOD function. oup.com

In the fungus Hypsizygus marmoreus, transcriptomic analysis at different fruiting body ripening times showed that arginine metabolism was significantly enriched in differentially expressed genes. frontiersin.org Specifically, the expression of genes involved in the synthesis of N-acetyl-ornithine was found to decrease as the ripening time extended, suggesting a developmental regulation of this pathway. frontiersin.org

Table 2: Summary of Transcriptomic Studies on N-Acetyl-L-ornithine Related Pathways

| Organism | Experimental Condition | Key Findings Related to N-Acetyl-L-ornithine |

|---|---|---|

| Arabidopsis thaliana | atnaod mutant (lacks N-acetylornithine deacetylase) | Altered expression of genes for N:C balance and signaling peptides. oup.comoup.com |

| Hypsizygus marmoreus | Different fruiting body ripening times | Expression of genes for this compound synthesis decreased with ripening time. frontiersin.org |

Feedback Inhibition and Allosteric Control Mechanisms

In addition to transcriptional regulation, the activity of enzymes in the N-Acetyl-L-ornithine pathway is rapidly controlled by feedback inhibition and allosteric mechanisms. This allows for an immediate response to changes in the concentration of metabolites.

A primary point of feedback control is the first enzyme of the pathway, N-acetylglutamate synthase (NAGS). In bacteria such as E. coli that utilize the linear arginine biosynthesis pathway, NAGS is allosterically inhibited by the end-product, arginine. oup.complos.org This prevents the accumulation of arginine and its intermediates when the cellular concentration is high.

In organisms with the cyclic arginine pathway, the enzyme ornithine acetyltransferase (ArgJ), which converts N-acetyl-L-ornithine to ornithine, is subject to inhibition. asm.org In Thermotoga neapolitana, ArgJ is competitively inhibited by L-ornithine. uniprot.org This feedback loop helps to balance the levels of ornithine and its acetylated precursor.

Furthermore, the enzyme N-acetylglutamate kinase (NAGK), which acts on the product of NAGS, is a key regulatory point in many organisms. mdpi.comfrontiersin.orgasm.orgnih.gov In the yeast Saccharomyces cerevisiae, NAGK activity is strictly regulated by feedback inhibition from arginine. asm.orgnih.gov Mutations that render NAGK insensitive to this inhibition lead to the overproduction of ornithine. asm.orgnih.gov In plants, the interaction of NAGK with the PII protein can alleviate arginine inhibition, thereby modulating arginine biosynthesis in response to the nitrogen status of the cell. frontiersin.org

Allosteric inhibition has also been demonstrated for ornithine decarboxylase, an enzyme that can divert ornithine away from the arginine pathway. frontiersin.org While not directly acting on N-Acetyl-L-ornithine, the regulation of downstream enzymes influences the flux through the entire pathway.

Table 3: Feedback Inhibition and Allosteric Control in N-Acetyl-L-ornithine Pathways

| Enzyme | Pathway | Inhibitor/Effector | Type of Regulation | Organism(s) |

|---|---|---|---|---|

| N-acetylglutamate synthase (NAGS) | Linear Arginine Biosynthesis | Arginine | Allosteric Inhibition | E. coli |

| Ornithine acetyltransferase (ArgJ) | Cyclic Arginine Biosynthesis | L-ornithine | Competitive Inhibition | Thermotoga neapolitana |

| N-acetylglutamate kinase (NAGK) | Arginine Biosynthesis (Upstream of NAO) | Arginine | Feedback Inhibition | Saccharomyces cerevisiae, Plants |

Comparative Biochemistry and Organismal Diversity of N Acetyl L Ornithine Metabolism

N-Acetyl-L-ornithine Pathways in Bacteria

N-Acetyl-L-ornithine is a crucial intermediate in the biosynthesis of arginine in many bacteria. The pathways involving this compound exhibit notable diversity across different bacterial species, reflecting varied evolutionary strategies for amino acid metabolism. These pathways are not only essential for providing arginine for protein synthesis but also play a significant role in bacterial growth and survival. Consequently, the enzymes involved, particularly acetylornithine deacetylase, have become subjects of intense mechanistic study as potential targets for new antimicrobial agents.

Distinct Arginine Biosynthesis Pathways Across Bacterial Species

In bacteria, the synthesis of L-arginine from L-glutamate involves a series of enzymatic steps, with N-Acetyl-L-ornithine serving as a key intermediate. Two primary pathways for the deacetylation of N-α-acetylornithine to produce ornithine have been identified, distinguishing different groups of bacteria. nih.gov

The linear pathway is characteristic of Enterobacteriaceae. nih.govoup.comresearchgate.net In this pathway, the enzyme N-acetyl-L-ornithine deacetylase (NAOD), encoded by the argE gene, catalyzes the hydrolysis of N-acetyl-L-ornithine into ornithine and acetate (B1210297). nih.govoup.com This process represents a straightforward, albeit less economical, route as the acetyl group is lost to the environment. oup.com

In contrast, most other bacteria utilize a more conserved and economical cyclic pathway . oup.com This pathway employs the enzyme ornithine acetyltransferase (OATase), encoded by the argJ gene, which transfers the acetyl group from N-α-acetylornithine to glutamate (B1630785). nih.govoup.com This reaction yields ornithine and regenerates N-acetylglutamate (NAG), the initial substrate for the pathway, thus conserving the acetyl group for subsequent rounds of synthesis. oup.comresearchgate.net Some organisms possess a bifunctional OATase that can also synthesize NAG from acetyl-CoA and glutamate. oup.com

Interestingly, some bacteria, such as Sinorhizobium meliloti, are annotated to possess both ArgE and ArgJ, suggesting a potential for both linear and cyclic pathways to operate. researchgate.net The diversity in these pathways is also evident in the organization of the arginine biosynthesis genes. nih.gov

The enzyme N-acetylornithine aminotransferase (NAcOATase), encoded by the argD gene, which converts N-acetylglutamic semialdehyde to N-acetylornithine, has been shown in E. coli to also function as N-succinyl-L,L-diaminopimelate:α-ketoglutarate aminotransferase (DapATase), linking arginine biosynthesis to lysine (B10760008) biosynthesis. acs.org

Table 1: Key Enzymes in Bacterial N-Acetyl-L-ornithine Metabolism and Arginine Biosynthesis

| Enzyme | Gene | Reaction Catalyzed | Pathway |

|---|---|---|---|

| N-acetylglutamate synthase (NAGS) | argA | Acetyl-CoA + L-glutamate → N-acetyl-L-glutamate | Both |

| N-acetylglutamate kinase (NAGK) | argB | N-acetyl-L-glutamate → N-acetyl-γ-glutamyl-phosphate | Both |

| N-acetyl-gamma-glutamyl-phosphate reductase | argC | N-acetyl-γ-glutamyl-phosphate → N-acetylglutamate-γ-semialdehyde | Both |

| N-acetylornithine aminotransferase (NAcOATase) | argD | N-acetylglutamate-γ-semialdehyde → N-α-acetyl-L-ornithine | Both |

| N-acetyl-L-ornithine deacetylase (NAOD) | argE | N-α-acetyl-L-ornithine → L-ornithine + Acetate | Linear |

| Ornithine acetyltransferase (OATase) | argJ | N-α-acetyl-L-ornithine + L-glutamate → L-ornithine + N-acetyl-L-glutamate | Cyclic |

Role in Bacterial Proliferation and Survival

The deacetylation of N-acetyl-L-ornithine is a critical step for bacterial growth, as ornithine is a necessary precursor for the synthesis of arginine and polyamines, which are essential for DNA replication and cell division. marquette.edu The importance of this step is highlighted by the fact that an arginine auxotrophic bacterial strain lacking N-acetyl-L-ornithine deacetylase (ArgE) activity could have its growth restored by transformation with a plasmid containing the argE gene. marquette.edu This demonstrates the essential role of ArgE for cell viability in bacteria that rely on the linear arginine biosynthesis pathway. marquette.edu

In Staphylococcus aureus, the availability of intracellular ornithine pools is a key factor in regulating arginine biosynthesis, which is crucial for the bacterium's ability to adapt to diverse environments with changing carbon and nitrogen sources. asm.org Amino acids, including arginine, serve as important carbon sources for the growth and proliferation of S. aureus within a host. asm.org

The biosynthesis of L-ornithine is often limited by the supply of cofactors such as NADPH. frontiersin.org In Corynebacterium glutamicum, two moles of NADPH are consumed for every mole of L-ornithine produced. frontiersin.org Therefore, the efficient supply of this cofactor is crucial for preventing bottlenecks in the metabolic pathway and ensuring sufficient production of ornithine for bacterial growth. frontiersin.org

Acetylornithine Deacetylase as a Target for Mechanistic Studies

Nα-acetyl-L-ornithine deacetylase (ArgE) has been identified as a promising target for the development of new antibiotics. This is because ArgE is a metallohydrolase found in the arginine biosynthetic pathway of bacteria but is not expressed in mammals, suggesting that inhibitors of this enzyme would likely not have mechanism-based toxicity in humans. nih.govluc.edunih.gov The increasing resistance of bacteria to existing antibiotics has spurred research into novel enzymatic targets like ArgE. marquette.edu

ArgE is a member of the metal-dependent aminoacylase (B1246476) family and typically contains a dinuclear metal active site. marquette.edunih.gov Studies on the E. coli enzyme have shown that it contains a single zinc atom per monomer, but its activity can be significantly increased by the addition of zinc or cobalt, suggesting the active site can accommodate two metal ions. nih.gov The substrate specificity of ArgE is relatively broad, as it can hydrolyze other Nα-acyl-L-amino acids, with some, like Nα-acetyl- and Nα-formylmethionine, showing higher activity than N-acetyl-L-ornithine itself. nih.gov

Mechanistic studies have revealed the presence of two key enzymatic groups at the active site, one acting as a general base and the other as a general acid. nih.gov A single proton transfer is believed to occur in a partially rate-limiting step during the hydrolysis of N-acetylornithine. nih.gov The development of new assays, such as a ninhydrin-based assay, has facilitated the screening of potential inhibitors that absorb in the UV region. nih.govnih.govresearchgate.net Using such assays, compounds like captopril (B1668294) and various phenylboronic acid derivatives have been identified as inhibitors of ArgE. nih.govnih.gov

N-Acetyl-L-ornithine in Plants

In the plant kingdom, N-Acetyl-L-ornithine plays a multifaceted role, extending beyond its function as an intermediate in arginine biosynthesis. It is intricately involved in the plant's defense mechanisms, particularly those induced by phytohormones like jasmonate, and contributes to the plant's ability to adapt to various environmental stresses. Furthermore, it is a key component of nitrogen metabolism, a fundamental process for plant growth and development.

Role in Phytohormone-Induced Defense Responses (e.g., Jasmonate)

A key function of N-Acetyl-L-ornithine in plants is its involvement in defense responses triggered by the phytohormone jasmonic acid (JA) and its volatile derivative, methyl jasmonate (MeJA). nih.govnih.gov These signaling molecules are known to induce a wide array of chemical defenses against herbivores and pathogens. nih.gov In the model plant Arabidopsis thaliana, MeJA treatment strongly induces the accumulation of Nδ-acetylornithine. nih.govnih.gov This accumulation is a result of the conversion of arginine, proline, and glutamate to ornithine, which is then acetylated by the enzyme N-acetyltransferase 1 (NATA1). nih.govnih.gov

The induction of Nδ-acetylornithine is not limited to exogenous hormone application. Both insect feeding and infection by the bacterium Pseudomonas syringae lead to increased expression of the NATA1 gene and subsequent accumulation of Nδ-acetylornithine. nih.govnih.gov Research has shown that Nδ-acetylornithine can have a direct toxic or deterrent effect on herbivores, as evidenced by decreased reproduction of the green peach aphid (Myzus persicae) when fed an artificial diet containing this compound. nih.govnih.gov

Furthermore, the jasmonate signaling pathway is rapidly activated upon infection by the fungal pathogen Sclerotinia sclerotiorum, leading to a significant accumulation of Nδ-acetylornithine. apsnet.org This suggests a broad role for this compound in defending against a range of biotic threats. The accumulation of Nδ-acetylornithine appears to be a conserved defense mechanism in several species within the Brassicaceae family. nih.govnih.gov

Involvement in Stress Adaptation and Nitrogen Metabolism

Beyond its role in biotic defense, N-Acetyl-L-ornithine is also implicated in plant adaptation to abiotic stresses and is a central player in nitrogen metabolism. Ornithine, the precursor to N-acetylornithine in this context, is at a metabolic crossroads, connecting the metabolism of glutamate and arginine with the production of proline, polyamines, and various alkaloids—all of which are important for stress responses. usda.gov

In plants, ornithine is synthesized from glutamate through a series of acetylated intermediates in what is known as the cyclic pathway, which conserves the acetyl group. nih.govfrontiersin.org The enzyme N-acetylornithine:N-acetylglutamate acetyltransferase (NAOGAcT) plays a key role in this cycle. nih.govfrontiersin.org However, some evidence suggests that a linear pathway, similar to that in some bacteria, may also contribute to ornithine levels in plant cells. nih.gov

Elevated levels of ornithine, which can be channeled into N-acetylornithine, have been linked to increased tolerance to salt stress. nih.govbioone.org Overexpression of N-acetyl-L-glutamate synthase (NAGS) in transgenic plants led to higher levels of ornithine, citrulline, and arginine, and conferred enhanced resistance to salt and drought stress. nih.govbioone.org This highlights the importance of the N-acetylornithine pathway in the plant's ability to cope with adverse environmental conditions. The metabolic flux of nitrogen through ornithine is thought to be rapid, underscoring its significance in nitrogen assimilation and, consequently, carbon assimilation. usda.gov

Adaptation to water stress has been shown to lead to increased nitrogen flux from glutamate into other amino acids, indicating a reprogramming of nitrogen metabolism to cope with the stress. researchgate.net The regulation of ornithine metabolism is therefore a potential target for genetically engineering plants with improved stress tolerance and nutritional value. usda.gov

Biosynthesis of Nδ-acetylornithine versus Nα-acetylornithine

The biosynthesis of N-acetyl-ornithine isomers, specifically Nδ-acetylornithine and Nα-acetylornithine, involves distinct enzymatic pathways that acetylate different amino groups on the L-ornithine molecule. The core difference lies in the position of acetylation: the delta (δ) amino group for Nδ-acetylornithine and the alpha (α) amino group for Nα-acetylornithine.

In organisms like the plant Arabidopsis thaliana, Nδ-acetylornithine is synthesized from L-ornithine via the catalytic activity of an N-acetyltransferase. nih.gov Research has identified that the enzyme NATA1 (N-ACETYLTRANSFERASE ACTIVITY1) is responsible for acetylating the δ-amino group of ornithine to produce Nδ-acetylornithine. nih.gov The biosynthesis of the precursor L-ornithine itself can originate from several amino acids, including arginine, proline, and glutamate. nih.govnih.gov This pathway is notably induced by stress signals like the phytohormone methyl jasmonate, highlighting its role in defense responses. nih.govnih.gov The identity of Nδ-acetylornithine has been confirmed analytically by comparing it with an authentic standard, which shows a distinct retention time and mass spectrometry fragmentation pattern from its Nα-isomer. apsnet.org

Conversely, the biosynthesis involving Nα-acetylornithine is a key part of the arginine biosynthesis pathway in many bacteria and archaea. In this cycle, Nα-acetylornithine is an intermediate. The deacetylation of Nα-acetyl-L-ornithine to yield L-ornithine and acetate is catalyzed by the enzyme acetylornithine deacetylase (ArgE). uniprot.org This reaction is a crucial step in the linear pathway of L-arginine biosynthesis. uniprot.org In other bacteria, a cyclic pathway exists where the acetyl group from Nα-acetylornithine is transferred to glutamate by ornithine N-acetyltransferase (ArgJ), regenerating the precursor N-acetylglutamate. oup.com While Pseudomonas syringae cannot use Nδ-acetylornithine as a nitrogen source, it can utilize Nα-acetylornithine, demonstrating the distinct metabolic roles of the two isomers. nih.gov

Table 1: Comparison of Nδ-acetylornithine and Nα-acetylornithine Biosynthesis

| Feature | Nδ-acetylornithine | Nα-acetylornithine |

| Position of Acetylation | Delta (δ) amino group of L-ornithine | Alpha (α) amino group of L-ornithine |

| Key Enzyme (Synthesis) | N-acetyltransferase (e.g., NATA1 in A. thaliana) nih.gov | Ornithine acetyltransferase (ArgJ) |

| Key Enzyme (Degradation) | Not specified in results | Acetylornithine deacetylase (ArgE) uniprot.org |

| Primary Metabolic Role | Plant defense metabolite nih.govnih.gov | Intermediate in arginine biosynthesis in microbes uniprot.orgoup.com |

| Precursor Amino Acids | Arginine, Proline, Glutamate (for Ornithine) nih.gov | Glutamate (for the acetylated pathway) oup.com |

| Example Organism | Arabidopsis thaliana nih.gov | Shigella flexneri, Escherichia coli uniprot.orgrsc.org |

N-Acetyl-L-ornithine in Fungi

In fungi, derivatives of N-acetyl-L-ornithine are fundamental components in pathways related to iron acquisition and stress management. The compound itself is rarely stored but is instead a critical precursor for more complex molecules.

Contribution to Siderophore Biosynthesis

N-acetyl-L-ornithine, in a hydroxylated form, is a central building block for the biosynthesis of hydroxamate siderophores, which are iron-chelating compounds crucial for fungal survival and virulence. nih.govresearchgate.netrsc.org The majority of fungal siderophores, including families like ferrichromes, fusarinines, and coprogens, are derived from L-ornithine. rsc.orgjmb.or.kr

The biosynthetic pathway begins with the N⁵-hydroxylation of L-ornithine by the enzyme L-ornithine-N⁵-monooxygenase (encoded by the sidA gene), producing N⁵-hydroxy-L-ornithine. rsc.orgjmb.or.kr This is followed by an acetylation step. In Aspergillus fumigatus, two transacetylases are involved in the N⁵-acetylation of N⁵-hydroxy-L-ornithine to form N⁵-acetyl-N⁵-hydroxy-L-ornithine. rsc.orgrsc.org One of these enzymes, SidL, is constitutively expressed and is essential for the synthesis of the intracellular siderophores ferricrocin and hydroxyferricrocin. jmb.or.kr The resulting N⁵-acetyl-N⁵-hydroxy-L-ornithine units are then assembled by non-ribosomal peptide synthetases (NRPSs), such as SidC, which links them with other amino acids to form the final siderophore structures. rsc.orgnih.gov For example, ferricrocin is a cyclic hexapeptide made of three N⁵-acetyl-N⁵-hydroxy-L-ornithine residues and three other amino acids. rsc.org The disruption of these biosynthetic genes severely impairs the fungus's ability to acquire iron and reduces its virulence. jmb.or.krelsevier.es

Table 2: Role of N-Acetyl-L-ornithine Derivatives in Fungal Siderophores

| Siderophore Family | Key Precursor | Example Siderophore | Organism Example |

| Ferrichromes | N⁵-acetyl-N⁵-hydroxy-L-ornithine | Ferricrocin, Ferrichrome | Aspergillus fumigatus, Ustilago maydis rsc.orgnih.gov |

| Coprogens | N⁵-acyl-N⁵-hydroxy-L-ornithine | Coprogen B | Neurospora crassa rsc.orgnih.gov |

| Fusarinines | N⁵-acyl-N⁵-hydroxy-L-ornithine | Fusarinine C (FsC) | Fusarium cubense nih.gov |

| Rhodotorulic Acid | N⁵-acetyl-N⁵-hydroxy-L-ornithine | Rhodotorulic acid | Rhodotorula glutinis rsc.orgnih.gov |

Role in Stress Resistance and Adaptation to Extreme Conditions

The metabolic pathways involving N-acetyl-L-ornithine contribute significantly to the ability of fungi to withstand various environmental stresses. In the extremophilic black fungus Cryomyces antarcticus, this compound was identified as one of the key metabolites that accumulated in response to simulated Martian and space conditions. nih.gov This accumulation is part of a broader adaptive strategy to overcome extreme environmental pressures, alongside other osmoprotectants and stress-related molecules. nih.gov

In pathogenic fungi like Aspergillus fumigatus, the siderophores derived from N-acetyl-L-ornithine play a direct role in protecting the cell from oxidative stress. rsc.org The intracellular siderophore ferricrocin is not only used for iron storage but also for antioxidative defense. rsc.orgjmb.or.kr Mutants unable to synthesize intracellular siderophores (like ΔsidC or ΔsidL mutants) show increased sensitivity to oxidative stress, highlighting the protective function of these molecules. rsc.orgjmb.or.kr Furthermore, studies on Aspergillus montevidensis have shown that the ornithine cycle, which is metabolically linked to N-acetyl-L-ornithine, is modulated during adaptation to high salinity, suggesting a role for this metabolic network in osmotic stress tolerance. mdpi.com

N-Acetyl-L-ornithine in Protozoa (e.g., Entamoeba histolytica)

In the protozoan parasite Entamoeba histolytica, the metabolism of N-acetyl-L-ornithine is linked to survival mechanisms against the host immune response, particularly nitrosative stress.

Adaptation to Nitrosative Stress

Entamoeba histolytica, the causative agent of amebiasis, must survive toxic levels of nitric oxide (NO) produced by host immune cells. nih.gov Adaptation to this nitrosative stress (NS) is critical for establishing chronic infection. nih.gov Studies have shown that when E. histolytica trophozoites are adapted to grow in the presence of an NO donor, they upregulate a number of genes, including the one for N-acetyl ornithine deacetylase (NAOD). nih.govresearchgate.net NAOD is the enzyme that catalyzes the hydrolysis of N-acetyl-L-ornithine into L-ornithine and acetate. nih.govomicsdi.org Interestingly, the protective role of NAOD in NS adaptation is not dependent on its catalytic activity. nih.govfrontiersin.org This indicates that the simple breakdown of N-acetyl-L-ornithine is not the mechanism conferring resistance. Instead, the protein itself has acquired a new function in this context. nih.gov

"Moonlighting" Functions of Related Enzymes

The role of N-acetyl ornithine deacetylase (NAOD) in the nitrosative stress response of E. histolytica is a clear example of enzyme "moonlighting". nih.gov A moonlighting protein is a single protein that performs multiple functions, where its secondary role is often unrelated to its primary enzymatic activity. nih.govresearchgate.net

Research has revealed that under nitrosative stress, another enzyme, glyceraldehyde 3-phosphate dehydrogenase (GAPDH), becomes detrimental to the parasite. nih.govfrontiersin.org The upregulated NAOD protein physically interacts with GAPDH, neutralizing its toxic effect and thereby helping the parasite to adapt and survive. nih.govfrontiersin.org This protective interaction occurs even with a catalytically inactive version of NAOD, confirming that its moonlighting function is structural and not enzymatic. nih.govresearchgate.net This discovery establishes NAOD as a crucial moonlighting protein that plays an unexpected and vital role in the parasite's defense against host-induced stress. nih.govfrontiersin.org

Evolutionary Divergence of N-Acetyl-L-ornithine Related Enzymes

The metabolic pathways involving N-Acetyl-L-ornithine (NAO) showcase a fascinating diversity in the evolutionary strategies employed by different organisms. This is particularly evident in the enzymes responsible for the synthesis and deacetylation of NAO, which reveal both divergent and convergent evolutionary trajectories.

A key step in arginine biosynthesis is the formation of ornithine from N-acetylornithine. Two distinct enzymes have evolved to catalyze this reaction: ornithine acetyltransferase (OATase), encoded by the argJ gene, and acetylornithinase (AOase), encoded by the argE gene. nih.govasm.org OATase is prevalent in the majority of prokaryotes and facilitates a cyclic pathway where the acetyl group from NAO is transferred to glutamate, regenerating N-acetylglutamate (NAG). nih.govasm.orgmdpi.com This recycling mechanism is energetically more favorable. mdpi.com In contrast, AOase catalyzes a linear pathway where NAO is hydrolyzed to ornithine and acetate. nih.govasm.orgmdpi.com This linear pathway is characteristic of Enterobacteriaceae and the δ-group proteobacterium Myxococcus xanthus. nih.govasm.org Phylogenetic analysis suggests that the last universal common ancestor likely utilized an OATase, and that the AOase in organisms like Escherichia coli represents a later evolutionary development where OATase was lost and replaced by the deacylase. nih.gov

The evolutionary relationship between these enzymes is complex. For instance, the OAT from Streptomyces clavuligerus, involved in clavulanic acid biosynthesis, shares 30-40% identity with OATs from other species like Thermus thermophilus. nih.govportlandpress.com Structurally, OATs belong to the N-terminal nucleophile (Ntn) family of enzymes. nih.govportlandpress.com However, they are distinct from the more common Ntn hydrolases as they perform an acetyl transfer rather than hydrolysis. nih.govportlandpress.com Interestingly, the three-dimensional structure of OAT shows some similarity to enzymes like DmpA, but significant differences in the connectivity of structural elements suggest this is a case of convergent evolution rather than divergent evolution from a common ancestor. nih.gov

N-acetylornithine deacetylase (AODA), the product of the argE gene, has been characterized in various organisms, including bacteria and plants. scialert.net Sequence analysis of AODA from rice (Oryza sativa), termed OsAODA, revealed high homology with AODAs from other plants like Brassica oleracea (73%) and Ricinus communis (71%), but lower similarity to those from bacteria such as E. coli (25%). scialert.net Phylogenetic studies indicate that plant AODAs are divergent and evolved from an ancestral bacterial AODA. scialert.net The E. coli ArgE protein is a metal-dependent aminoacylase, typically containing zinc, with its activity enhanced by cobalt. acs.org

N-acetylornithine aminotransferase (ACOAT), another key enzyme in arginine metabolism, catalyzes the conversion of N-acetylglutamate semialdehyde to N-acetylornithine. rcsb.org The genes encoding ACOAT in E. coli (argD) and Saccharomyces cerevisiae (ARG8) have been sequenced, and their deduced amino acid sequences show significant similarity. nih.gov Furthermore, these ACOAT sequences resemble those of ornithine aminotransferases (OATs) from yeast, rats, and humans, indicating a homologous relationship and a common evolutionary origin. nih.gov However, there is a functional divergence in substrate specificity; while OATs are generally specific for ornithine, ACOAT from S. cerevisiae can transaminate ornithine almost as efficiently as the E. coli enzyme. nih.gov In some organisms, ACOAT exhibits dual functionality. For example, the E. coli ArgD-encoded enzyme is also involved in lysine biosynthesis. acs.org Structural studies of ACOAT from Salmonella typhimurium provide insights into its substrate specificity, which appears to result from minor conformational changes in active site residues rather than major structural differences when compared to other aminotransferases. rcsb.org

The broader family of transcarbamylases, which includes ornithine transcarbamylase (OTCase), also shows evolutionary divergence related to N-acetyl-L-ornithine. While most OTCases use ornithine as a substrate, a novel class of transcarbamylases, designated as acetylornithine transcarbamylase (AOTCase), has been identified in Xanthomonas campestris. asm.org This enzyme specifically catalyzes the formation of N-acetyl-L-citrulline from N-acetyl-L-ornithine and carbamyl phosphate (B84403), representing a new variation in the arginine biosynthetic pathway. asm.org Phylogenetic analysis suggests that all N-transcarbamylases, which use acceptors like ornithine and its derivatives, can be traced back to a common ancestral gene. mdpi.com

The evolutionary narrative of N-acetyl-L-ornithine metabolism is further enriched by enzymes that have adapted to specific environmental conditions. For example, the AOase and ornithine carbamoyltransferase from psychrophilic Moritella strains exhibit cold-adapted activity profiles, representing the first identified cold-active versions of these enzymes. asm.org

The table below summarizes the key enzymes involved in N-acetyl-L-ornithine metabolism and their evolutionary characteristics.

| Enzyme | Gene | Organism(s) | Function | Evolutionary Insight |

| Ornithine Acetyltransferase (OATase) | argJ | Majority of prokaryotes, S. clavuligerus | Transfers acetyl group from NAO to glutamate. nih.govasm.orgnih.gov | Represents the likely ancestral enzyme for ornithine formation from NAO; shows convergent evolution with some hydrolases. nih.govnih.gov |

| Acetylornithinase (AOase) / N-Acetylornithine Deacetylase (AODA) | argE | Enterobacteriaceae, M. xanthus, Plants | Hydrolyzes NAO to ornithine and acetate. nih.govasm.orgscialert.net | Evolved from an ancestral bacterial AODA; plant AODAs are divergent from bacterial forms. nih.govscialert.net |

| N-Acetylornithine Aminotransferase (ACOAT) | argD (E. coli), ARG8 (S. cerevisiae) | Bacteria, Yeast | Converts N-acetylglutamate semialdehyde to NAO. rcsb.orgnih.gov | Homologous to ornithine aminotransferases, indicating a common ancestor, but with diverged substrate specificity. nih.gov |

| Acetylornithine Transcarbamylase (AOTCase) | argF | Xanthomonas campestris | Catalyzes formation of N-acetyl-L-citrulline from NAO. asm.org | A novel class of transcarbamylase, indicating divergence within the transcarbamylase superfamily. asm.org |

Analytical Methodologies for N Acetyl L Ornithine Research

Spectroscopic Techniques for N-Acetyl-L-ornithine Detection and Quantification

Spectroscopic methods are fundamental tools for the analysis of N-Acetyl-L-ornithine, providing insights into its structure and concentration in complex biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural confirmation of N-Acetyl-L-ornithine and for monitoring its enzymatic conversion in real-time. rsc.org Both ¹H and ¹³C NMR are utilized to provide detailed information about the molecule's chemical environment.

In ¹H NMR, the deacetylation of N-Acetyl-L-ornithine to L-ornithine and acetate (B1210297) can be observed by monitoring the chemical shifts of specific protons. For instance, the signal for the acetyl group's methyl protons in N-Acetyl-L-ornithine appears at a distinct chemical shift (around 1.9-2.03 ppm) and the α-proton of the ornithine moiety also has a characteristic signal (around 4.1-4.18 ppm). oup.comnih.gov Upon enzymatic hydrolysis, new signals corresponding to the free acetate and the altered chemical environment of the L-ornithine product appear, allowing for the direct monitoring of reaction progress. oup.comrsc.org This makes NMR an ideal tool for studying the kinetics and mechanisms of enzymes like N-acetyl-L-ornithine deacetylase. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for N-Acetyl-L-ornithine and its Hydrolysis Products

| Compound | Functional Group | Chemical Shift (ppm) |

| N-Acetyl-L-ornithine | Acetyl (CH₃) | ~2.03 |

| α-CH | ~4.15-4.18 | |

| δ-CH₂ | ~3.01-3.03 | |

| L-Ornithine | α-CH | ~3.7 |

| Acetate | Methyl (CH₃) | ~1.8-1.9 |

Note: Chemical shifts can vary depending on the solvent and pH. oup.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling and Identification

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique widely used for the detection and quantification of N-Acetyl-L-ornithine in complex biological samples, such as cell culture media and plant extracts. nih.govsciex.com This method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

Typically, reversed-phase chromatography is employed to separate N-Acetyl-L-ornithine from other metabolites. The separated analyte is then introduced into the mass spectrometer, commonly using electrospray ionization (ESI), which generates protonated molecules [M+H]⁺. massbank.eu Tandem mass spectrometry (MS/MS) is then used for definitive identification by fragmenting the parent ion and analyzing the resulting product ions. For N-Acetyl-L-ornithine, characteristic fragment ions are observed, which aids in its unambiguous identification even at low concentrations. nih.govmassbank.eu LC-MS is particularly valuable for metabolomic studies aiming to understand the broader metabolic impact of changes in N-Acetyl-L-ornithine levels. nih.gov

Table 2: LC-MS Parameters for N-Acetyl-L-ornithine Analysis

| Parameter | Typical Value/Condition |

| Chromatography Mode | Reversed-Phase |

| Column Example | Phenomenex Kinetex® F5 |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 175.1 ([M+H]⁺) |

| Key Fragment Ion (m/z) | 70.0 |

Data compiled from multiple sources. nih.govmassbank.eusciex.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the quantitative analysis of N-Acetyl-L-ornithine. Due to the low volatility of amino acids and their derivatives, a derivatization step is typically required prior to GC analysis. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common method to convert N-Acetyl-L-ornithine into a more volatile and thermally stable compound. massbank.eu

Following derivatization, the sample is injected into the gas chromatograph, where the derivatized N-Acetyl-L-ornithine is separated from other components based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum, with its characteristic fragmentation pattern, allows for both identification and quantification. umaryland.edunih.gov

Enzymatic Assays for Activity Measurement and Kinetic Studies

Enzymatic assays are crucial for studying the enzymes that produce and consume N-Acetyl-L-ornithine, providing data on their activity, kinetics, and inhibition.

Spectrophotometric and Fluorometric Assay Development